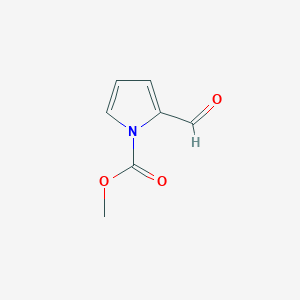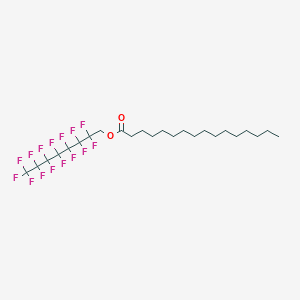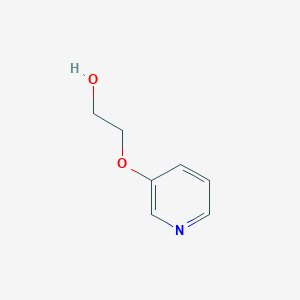![molecular formula C10H16O B048126 7-Oxabicyclo[4.1.0]hept-3-ene,1-methyl-4-(1-methylethyl)-,(1R)-(9CI) CAS No. 119479-37-7](/img/structure/B48126.png)
7-Oxabicyclo[4.1.0]hept-3-ene,1-methyl-4-(1-methylethyl)-,(1R)-(9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Oxabicyclo[4.1.0]hept-3-ene,1-methyl-4-(1-methylethyl)-,(1R)-(9CI), also known as limonene oxide, is a cyclic terpene oxide that is commonly found in essential oils of citrus fruits. It has been widely studied for its various biological and pharmacological properties, including its potential as an anti-cancer agent.
Mecanismo De Acción
The mechanism of action of 7-Oxabicyclo[4.1.0]hept-3-ene,1-methyl-4-(1-methylethyl)-,(1R)-(9CI) oxide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in cancer cell growth and survival. It may also induce apoptosis by activating certain proteins that are involved in this process.
Efectos Bioquímicos Y Fisiológicos
Limonene oxide has been found to have a variety of biochemical and physiological effects, including the inhibition of certain enzymes involved in inflammation and oxidative stress. It has also been shown to have a positive effect on lipid metabolism, reducing cholesterol levels and improving insulin sensitivity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 7-Oxabicyclo[4.1.0]hept-3-ene,1-methyl-4-(1-methylethyl)-,(1R)-(9CI) oxide in lab experiments is its relatively low toxicity compared to other anti-cancer agents. However, its low solubility in water can make it difficult to work with in certain experimental settings.
Direcciones Futuras
Future research on 7-Oxabicyclo[4.1.0]hept-3-ene,1-methyl-4-(1-methylethyl)-,(1R)-(9CI) oxide could focus on its potential as a treatment for other types of cancer, as well as its effects on other physiological systems such as the immune system and the nervous system. Additionally, further studies could investigate the optimal dosage and delivery methods for this compound, as well as its potential interactions with other drugs and supplements.
Métodos De Síntesis
Limonene oxide can be synthesized through the epoxidation of 7-Oxabicyclo[4.1.0]hept-3-ene,1-methyl-4-(1-methylethyl)-,(1R)-(9CI), which is a major component of citrus essential oils. The most commonly used method for this synthesis is the reaction of 7-Oxabicyclo[4.1.0]hept-3-ene,1-methyl-4-(1-methylethyl)-,(1R)-(9CI) with a peracid, such as m-chloroperbenzoic acid, in the presence of a catalyst.
Aplicaciones Científicas De Investigación
Limonene oxide has been studied for its potential as an anti-cancer agent, particularly in the treatment of breast cancer. It has been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death, in vitro. Additionally, it has been found to have anti-inflammatory and antioxidant properties, making it a potential treatment for chronic diseases such as arthritis and cardiovascular disease.
Propiedades
Número CAS |
119479-37-7 |
|---|---|
Nombre del producto |
7-Oxabicyclo[4.1.0]hept-3-ene,1-methyl-4-(1-methylethyl)-,(1R)-(9CI) |
Fórmula molecular |
C10H16O |
Peso molecular |
152.23 g/mol |
Nombre IUPAC |
(1R,6S)-1-methyl-4-propan-2-yl-7-oxabicyclo[4.1.0]hept-3-ene |
InChI |
InChI=1S/C10H16O/c1-7(2)8-4-5-10(3)9(6-8)11-10/h4,7,9H,5-6H2,1-3H3/t9-,10+/m0/s1 |
Clave InChI |
JVQQTQFGLBPBSV-VHSXEESVSA-N |
SMILES isomérico |
CC(C)C1=CC[C@@]2([C@H](C1)O2)C |
SMILES |
CC(C)C1=CCC2(C(C1)O2)C |
SMILES canónico |
CC(C)C1=CCC2(C(C1)O2)C |
Sinónimos |
7-Oxabicyclo[4.1.0]hept-3-ene,1-methyl-4-(1-methylethyl)-,(1R)-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



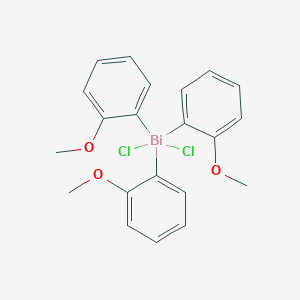
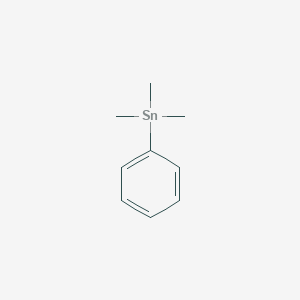
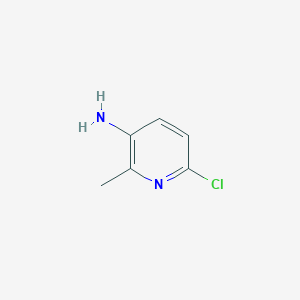
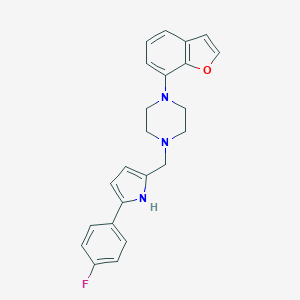
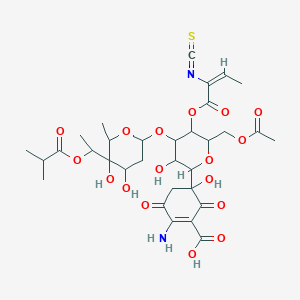
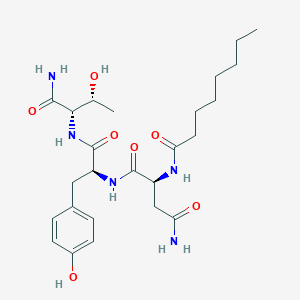
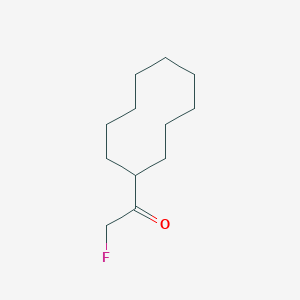
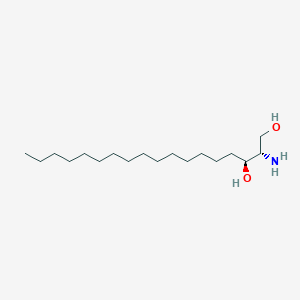
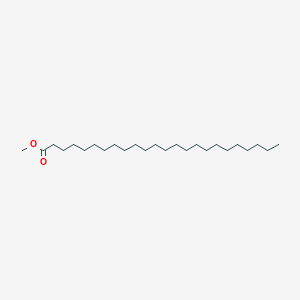
![alpha-[(2-Nitro-1H-imidazole-1-yl)methyl]-8-azabicyclo[5.1.0]octane-8-ethanol](/img/structure/B48068.png)
![methyl 2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate](/img/structure/B48069.png)
